molecular formula C41H78O12S B009892 Sulfonoglycolipid CAS No. 109430-50-4

Sulfonoglycolipid

Cat. No. B009892
M. Wt: 795.1 g/mol
InChI Key: RVUUQPKXGDTQPG-PINKXYAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfonoglycolipids (SGLs) are a class of glycolipids that contain a sulfonate group in their structure. These molecules are found in various organisms, including bacteria, fungi, plants, and animals. SGLs have been the focus of scientific research due to their potential biological and therapeutic applications.

Scientific Research Applications

1. Chemical and Physical Characterization

  • Sulfonoglycolipids from the lichen Dictyonema glabratum were isolated and characterized using techniques like nuclear magnetic resonance and electrospray ionization mass spectrometry, providing insights into their chemical structure and properties (Sassaki et al., 2001).

2. Role in Biological Systems

  • Sulfonoglycolipids, specifically sulfatide and seminolipid, play critical roles in mammalian systems such as in myelin function and spermatogenesis. Studies on Cst-null mice, which lack sulfatide, showed abnormalities in paranodal junctions and a block in spermatogenesis, highlighting their biological significance (Honke et al., 2002).

3. Role in Plant Growth and Adaptation

  • Research on Arabidopsis plants disrupted in the SQD2 gene, which encodes for sulfolipid synthase, revealed that sulfolipids are crucial for plant growth, especially under phosphate-limited conditions. This indicates their role in adapting to nutrient-limited environments (Yu et al., 2002).

4. Applications in Drug Discovery and Health

  • Sulfoglycolipids, particularly from phototrophic organisms, have been identified as bioactive compounds with antiviral activity and influence on immune responses in mammalian cells. This highlights their potential in developing therapeutic approaches for various diseases (Shaikh et al., 2013).

5. Synthetic Production for Research and Applications

  • An alternative synthetic route for sulfolipids has been developed to study their biological activity and potential health benefits, addressing the challenge of limited availability from natural sources (Sitz et al., 2021).

properties

CAS RN

109430-50-4

Product Name

Sulfonoglycolipid

Molecular Formula

C41H78O12S

Molecular Weight

795.1 g/mol

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid

InChI

InChI=1S/C41H78O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)50-31-34(32-51-41-40(46)39(45)38(44)35(53-41)33-54(47,48)49)52-37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-41,44-46H,3-33H2,1-2H3,(H,47,48,49)/t34?,35-,38-,39+,40-,41+/m1/s1

InChI Key

RVUUQPKXGDTQPG-PINKXYAGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

synonyms

SQDP glyceride
sulfoquinovosyl dipalmitoyl glyceride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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